molecular formula C11H14N4OS B1521318 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1039815-72-9

3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B1521318
CAS No.: 1039815-72-9
M. Wt: 250.32 g/mol
InChI Key: NLVNERJYCXAFLY-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

A study by Abdo and Kamel (2015) synthesized and evaluated a series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for in vitro anticancer activity against six human cancer cell lines. The Mannich bases, in particular, showed potent cytotoxicity against most cell lines tested, with one derivative demonstrating more potent activity against gastric cancer cells than the standard treatment (Abdo & Kamel, 2015).

Chemical Synthesis and Properties

Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds. This study highlighted the synthetic utility of cyclic amines in constructing heterocyclic compounds, potentially including oxadiazole derivatives (Kang, Richers, Sawicki, & Seidel, 2015).

Turkyilmaz, Kaçan, and Baran (2013) reported on the structure, spectroscopic, thermal properties, and catalytic activity of iron(III)-Schiff base complexes, providing insights into the chemical behavior and application potential of related compounds in catalysis (Turkyilmaz, Kaçan, & Baran, 2013).

Biological Activity

Shukla and Srivastav (2015) discussed the biological activities associated with oxadiazole compounds. This research highlights the versatility of oxadiazole derivatives, including potential antimicrobial and anticancer properties, which could extend to compounds with a similar structure (Shukla & Srivastav, 2015).

Properties

IUPAC Name

3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-17-6-4-9(12)11-14-10(15-16-11)8-3-2-5-13-7-8/h2-3,5,7,9H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVNERJYCXAFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Reactant of Route 5
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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Reactant of Route 6
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3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

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